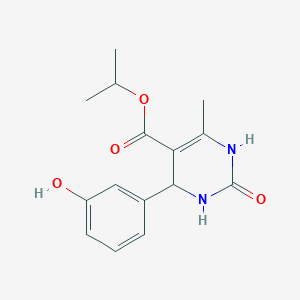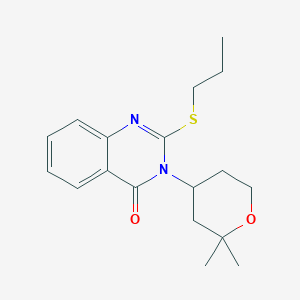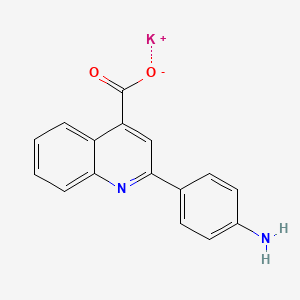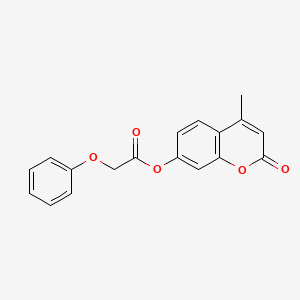
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide, also known as CFMPA, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research for its potential therapeutic properties. CFMPA has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide acts as a competitive antagonist of mGluR5. It binds to the orthosteric site of the receptor, preventing the binding of glutamate, the endogenous ligand. This results in the inhibition of downstream signaling pathways that are involved in synaptic plasticity and learning and memory. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to be highly selective for mGluR5, with no significant effects on other glutamate receptors.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the formation of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has also been found to reduce anxiety-like behavior in animal models. Additionally, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have potential therapeutic properties in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, making it a useful tool for studying the role of mGluR5 in various physiological and pathological conditions. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has also been found to have a good pharmacokinetic profile, with high brain penetration and a long half-life. However, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its use in animal models may not fully reflect the physiological conditions in humans.
将来の方向性
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has a wide range of potential therapeutic applications, and there are several future directions for its research. One direction is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another direction is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic properties of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide and its mechanism of action.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a highly selective antagonist of mGluR5, with a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of LTP and the reduction of anxiety-like behavior in animal models. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has several advantages for lab experiments, including its high selectivity and good pharmacokinetic profile. However, its use in animal models may not fully reflect the physiological conditions in humans. There are several future directions for the research of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide, including the development of more potent and selective mGluR5 antagonists and the investigation of its potential therapeutic properties in various neurological and psychiatric disorders.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-2-phenylacetyl chloride in the presence of a base. The reaction proceeds via an amide bond formation, resulting in the formation of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide. The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been optimized and improved over the years, resulting in a high yield of the compound.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been extensively studied for its potential therapeutic properties. It has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-20-14(10-5-3-2-4-6-10)15(19)18-11-7-8-13(17)12(16)9-11/h2-9,14H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYDTCSQDTDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7160384 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)

![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)



![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)

![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)

![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)